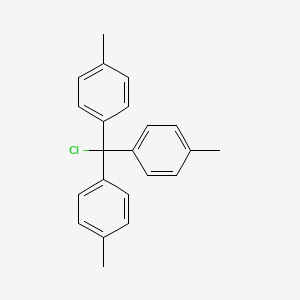
2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de la cromanon-4-ona. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cromanon-4-ona, un grupo pirazolílico y un éster acetato. Ha suscitado interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo suele implicar reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de cromanon-4-ona: Este paso implica la ciclación de precursores adecuados en condiciones ácidas o básicas para formar la estructura de cromanon-4-ona.
Introducción del grupo pirazolílico: El grupo pirazolílico se introduce mediante una reacción de condensación entre un derivado de hidrazina y una cetona o un aldehído adecuado.
Acetilación: El paso final implica la acetilación del grupo hidroxilo en la posición 7 del núcleo de cromanon-4-ona utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en grupos hidroxilo u otras formas reducidas.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto ha demostrado un potencial como molécula bioactiva con propiedades antiinflamatorias, antioxidantes y antimicrobianas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, como el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de determinadas enzimas implicadas en la inflamación o el estrés oxidativo, ejerciendo así sus efectos antiinflamatorios y antioxidantes.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo
- Propionato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo
- Butirato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo
Singularidad
Lo que diferencia al acetato de 2-metil-4-oxo-3-(1-fenil-1H-pirazol-4-il)-4H-croman-7-ilo de los compuestos similares es su grupo éster acetato específico, que puede influir en su solubilidad, reactividad y actividad biológica. Esta característica estructural única puede mejorar su potencial como molécula bioactiva y su versatilidad en diversas aplicaciones.
Propiedades
Número CAS |
51411-95-1 |
|---|---|
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C21H16N2O4/c1-13-20(15-11-22-23(12-15)16-6-4-3-5-7-16)21(25)18-9-8-17(27-14(2)24)10-19(18)26-13/h3-12H,1-2H3 |
Clave InChI |
LHIITZVFWMPOKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)
![4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)

![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)




![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)

